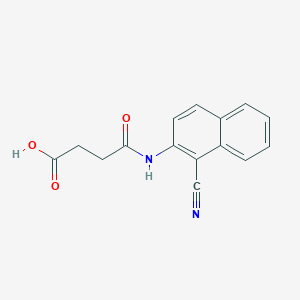
4-(1-Cyanonaphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a butanoic acid backbone, a cyano group attached to a naphthalene ring, and an amino group linked to a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene.
Introduction of the Cyano Group: The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene.
Formation of the Butanoic Acid Derivative: Separately, butanoic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 1-cyanonaphthalene with the butanoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano or keto groups, potentially forming amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino and keto groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric Acid: Similar in structure but lacks the cyano and naphthalene groups.
4-Cyano-2-(4-fluoronaphthalen-1-yl)butanoic Acid: Shares the cyano and naphthalene groups but differs in the substitution pattern.
4-Amino-3-(2-(4-hydroxyphenyl)ethyl)benzenebutanoic Acid: Contains an amino group and a butanoic acid backbone but differs in the aromatic substitution.
Uniqueness
The uniqueness of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a naphthalene ring makes it particularly interesting for synthetic and medicinal chemistry.
This detailed article provides a comprehensive overview of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
16201-73-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(1-cyanonaphthalen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H12N2O3/c16-9-12-11-4-2-1-3-10(11)5-6-13(12)17-14(18)7-8-15(19)20/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChI Key |
QBAJQKUIUQGUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















